Cas no 338957-35-0 (ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate)

ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
- ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
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ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI84170-10mg |
ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | >90% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892890-1g |
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
TRC | E155945-50mg |
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | 50mg |
$ 380.00 | 2022-06-05 | ||
A2B Chem LLC | AI84170-500mg |
ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646307-5mg |
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | 98% | 5mg |
¥573.00 | 2024-05-18 | |
TRC | E155945-25mg |
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | 25mg |
$ 230.00 | 2022-06-05 | ||
A2B Chem LLC | AI84170-5mg |
ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI84170-1g |
ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI84170-1mg |
ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | >90% | 1mg |
$201.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646307-1mg |
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |
338957-35-0 | 98% | 1mg |
¥499.00 | 2024-05-18 |
ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylateに関する追加情報
Ethyl 5-(4-Chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate: A Comprehensive Overview
Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS No. 338957-35-0) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a triazine ring with substituted phenolic and ester groups. The triazine ring serves as a versatile platform for various chemical modifications, making this compound a valuable building block in the synthesis of advanced materials and functional molecules.
The structure of ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate is notable for its aromaticity and heterocyclic framework. The presence of the triazine ring introduces electronic properties that are highly desirable in applications such as nonlinear optics and electronic devices. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of advanced polymers and organic semiconductors. For instance, researchers have demonstrated that derivatives of this compound can exhibit excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
One of the key areas of research involving ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate is its application in the development of high-performance materials. Scientists have explored its use in the synthesis of polyimides and other high-molecular-weight polymers. These materials are known for their thermal stability and mechanical strength, making them ideal for aerospace and automotive industries. Furthermore, the compound's ability to undergo various chemical transformations has enabled the creation of hybrid materials with tailored properties.
Another important aspect of this compound is its role in medicinal chemistry. The triazine ring has been shown to possess bioactive properties, which makes it a promising candidate for drug discovery. Recent studies have focused on the potential of ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate as an anti-inflammatory agent and an inhibitor of certain enzymes associated with neurodegenerative diseases. These findings underscore the compound's versatility and its potential impact on healthcare.
In terms of synthesis, ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Researchers have optimized these methods to achieve high yields and purity levels. For example, a recent study reported a novel one-pot synthesis route that significantly reduces reaction time while maintaining product quality.
The future outlook for ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate is bright, with ongoing research exploring its applications in emerging fields such as nanotechnology and green chemistry. Its ability to participate in supramolecular assemblies has led to investigations into its use in self-healing materials and stimuli-responsive systems. Additionally, efforts are being made to develop more sustainable synthesis routes that minimize environmental impact.
In conclusion, ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS No. 338957
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